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molecular formula C20H22N4O2 B8713247 N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine CAS No. 827030-46-6

N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine

Cat. No. B8713247
M. Wt: 350.4 g/mol
InChI Key: BYYFLAPFOYIQKP-UHFFFAOYSA-N
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Patent
US08309562B2

Procedure details

The title compound was prepared from (2-chloro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine (15 mg, 0.050 mmol) and morpholine (30 μL) by a procedure similar to Example 10 and was isolated as white powder (10 mg, 66%). 1H NMR (CDCl3): 7.46 (d, J=8.4 Hz, 1H), 7.35 (ddd, J=8.4, 6.6 and 1.5 Hz, 1H), 7.13-7.07 (m, 2H), 6.91-6.85 (m, 3H), 6.67 (ddd, J=8.4, 6.6 and 1.5 Hz, 1H), 3.94-3.90 (m, 4H), 3.85-3.81 (m, 7H), 3.52 (s, 3H).
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
30 μL
Type
reactant
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([N:12]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1>>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([N:12]([CH3:13])[C:10]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=[C:2]([N:22]3[CH2:27][CH2:26][O:25][CH2:24][CH2:23]3)[N:11]=2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
15 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)OC
Name
Quantity
30 μL
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N(C1=NC(=NC2=CC=CC=C12)N1CCOCC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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